molecular formula C10H11ClN2 B13014567 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Cat. No.: B13014567
M. Wt: 194.66 g/mol
InChI Key: NYCLSOKJNLLCHQ-UHFFFAOYSA-N
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Description

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an indene ring system fused with an amino group and a carbonitrile group.

Preparation Methods

The synthesis of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be achieved through various synthetic routes. One common method involves the use of transaminase enzymes to achieve stereoselective synthesis . This method ensures complete conversion in a single step. Industrial production methods may involve more complex processes, including multiple steps and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of amines.

Scientific Research Applications

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine 1 phosphate receptor modulator, which is useful in the treatment of S1P1-associated diseases . The compound binds to these receptors and modulates their activity, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate sphingosine 1 phosphate receptors.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLSOKJNLLCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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